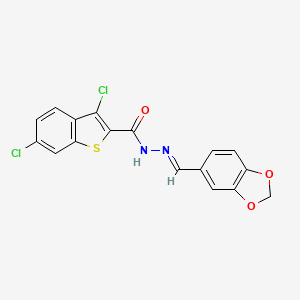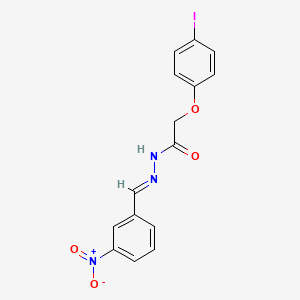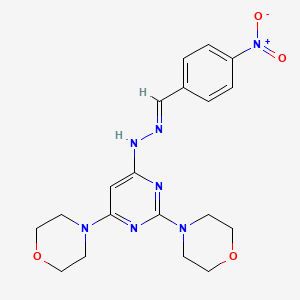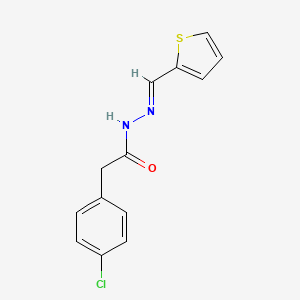
2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide
Overview
Description
2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide, also known as CTAA, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment, anti-inflammatory effects, and antimicrobial activity.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide is not fully understood. However, studies have suggested that 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide may induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide may also inhibit the growth of cancer cells by disrupting the cell cycle. Additionally, 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells. 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has also been shown to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide is its relatively low toxicity compared to other cancer treatments such as chemotherapy. Additionally, 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has shown promise in treating a variety of cancer types. However, one limitation of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide. One area of interest is the development of more efficient synthesis methods for 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide and its potential use in cancer treatment. Other potential future directions include investigating the antimicrobial activity of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide against other bacterial strains, and exploring the potential use of 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide in treating other inflammatory diseases.
Scientific Research Applications
2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has been studied extensively for its potential use in cancer treatment. Studies have shown that 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has a cytotoxic effect on cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as arthritis. 2-(4-chlorophenyl)-N'-(2-thienylmethylene)acetohydrazide has also demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c14-11-5-3-10(4-6-11)8-13(17)16-15-9-12-2-1-7-18-12/h1-7,9H,8H2,(H,16,17)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFDAOSZXIOSTL-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,4-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B3865139.png)
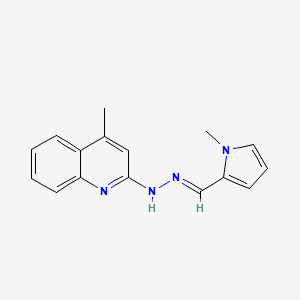
![N-(4-bromophenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865151.png)
![N-cyclohexyl-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3865166.png)
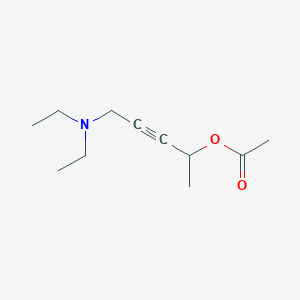
![N'-[1-(4-pyridinyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B3865180.png)
![6-bromo-2-(4-ethoxyphenyl)-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3865185.png)
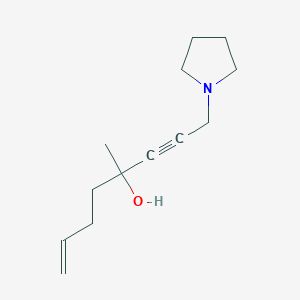
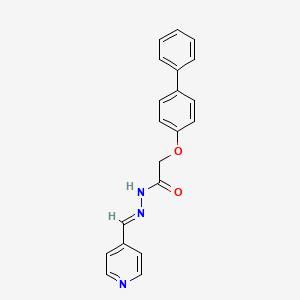
![1-{5-[chloro(difluoro)methyl]-2-pyridinyl}-4-methylpiperazine](/img/structure/B3865207.png)
![4-methyl-N-(2-{2-[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]carbonohydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B3865216.png)
